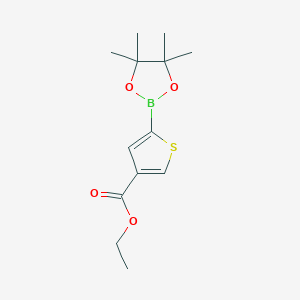

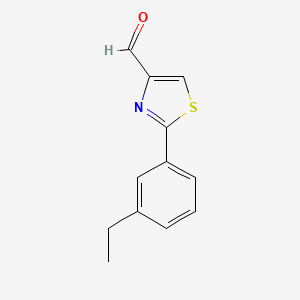

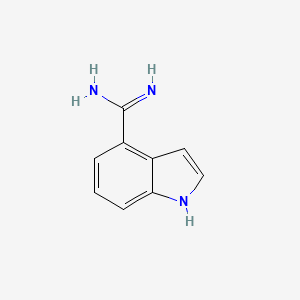

(4R)-8-氯-3,4-二氢-2H-1-苯并吡喃-4-胺

描述

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine, also known as Clopamide, is a synthetic compound that has been widely used in scientific research. It is an important research chemical due to its unique properties, which make it useful for a variety of scientific applications. Clopamide has been used to study the effects of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds.

科学研究应用

Vasodilation and Cardiovascular Effects

类似于(4R)-8-氯-3,4-二氢-2H-1-苯并吡喃-4-胺的化合物已被广泛研究其心血管效应。Cho等人(1996)合成了一系列3,4-二氢-2H-1-苯并吡喃-3-醇衍生物,表现出选择性冠状动脉扩张作用,表明在治疗心血管疾病时具有潜在应用,而不会引起显著的降压或心动过速效应。该研究指出像JTV-506这样的化合物是强效和选择性的冠状动脉扩张剂,突显了它们在临床开发中的潜力(Cho et al., 1996)。同样,Grisar等人(1991)合成了类似于α-生育酚的类似物,如MDL 73404,具有心脏选择性和亲水性质。这些化合物在减小大鼠心肌梗死面积方面表现出潜力,表明它们可能用于治疗心血管疾病(Grisar et al., 1991)。

降压特性

Cassidy等人(1992)研究了一系列3-[(取代羰基)氨基]-2H-1-苯并吡喃-4-醇的降压活性,观察到具有支链烷基或支链烷基氨基基团的化合物具有最佳活性。这些化合物被发现与克罗马卡利姆具有等效作用,表明它们有潜力作为降压药物(Cassidy et al., 1992)。

神经保护和抗炎特性

与(4R)-8-氯-3,4-二氢-2H-1-苯并吡喃-4-胺结构相关的化合物KR-31543据报道具有对缺血再灌注损伤的神经保护作用,并显示对脂质过氧化和H2O2诱导的活性氧自由基产生具有保护作用。Choi等人(2012)还发现KR-31543具有抗炎特性,并抑制了小鼠动脉粥样硬化模型中脂肪条纹病变的形成,表明其在治疗神经退行性和炎症性疾病中的潜力(Choi et al., 2012)。

抗癫痫和多巴胺活性

Wise等人(1988)研究了与(4R)-8-氯-3,4-二氢-2H-1-苯并吡喃-4-胺结构相关的化合物的多巴胺激动剂特性,表现出作为大脑多巴胺激动剂的潜力,具有对受体的选择性亲和力。这些发现表明它们可能在治疗帕金森病等神经系统疾病中有应用(Wise et al., 1988)。

作用机制

Target of Action

Similar compounds such as 4r-cembranoid have been shown to bind to and modulate cholinergic receptors . These receptors play a crucial role in pain and inflammation, suggesting that (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine might have a similar target.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly cholinergic receptors, to exert its effects . This interaction could lead to changes in the cellular processes, potentially reducing inflammation and pain.

Biochemical Pathways

These pathways could involve the modulation of cholinergic receptors and the downstream effects could include the reduction of inflammation and pain .

Pharmacokinetics

A related compound, 4r-cembranoid, has been studied for its pharmacokinetics . It was found to be very stable in plasma for up to 1 hour of incubation. The compound was administered to male rats at a dose of 6 mg/kg intravenously, intramuscularly, or subcutaneously. The intravenous group had the highest plasma concentration of 1017 ng/mL, and the compound reached the brain within 10 minutes . These findings suggest that (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine might have similar ADME properties.

Result of Action

Based on the potential target of action and the known effects of similar compounds, it can be inferred that the compound may have anti-inflammatory and analgesic effects .

属性

IUPAC Name |

(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWHOLRRUIEVQK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。